1,3,4-Oxadiazole-2(3H)-thione, 3-(((2,3-dimethylphenyl)amino)methyl)-5-(4-pyridinyl)-
Description
The compound 1,3,4-oxadiazole-2(3H)-thione, 3-(((2,3-dimethylphenyl)amino)methyl)-5-(4-pyridinyl)- belongs to a class of Mannich base derivatives synthesized via the aminomethylation of 1,3,4-oxadiazole-2(3H)-thione scaffolds. Its structure features a 1,3,4-oxadiazole core substituted at position 3 with a (2,3-dimethylphenyl)aminomethyl group and at position 5 with a 4-pyridinyl moiety. The 1,3,4-oxadiazole-thione framework is renowned for its pharmacological versatility, including antimicrobial, anticancer, and enzyme-inhibitory activities .
Properties
CAS No. |
84249-78-5 |
|---|---|
Molecular Formula |
C16H16N4OS |
Molecular Weight |
312.4 g/mol |
IUPAC Name |
3-[(2,3-dimethylanilino)methyl]-5-pyridin-4-yl-1,3,4-oxadiazole-2-thione |
InChI |
InChI=1S/C16H16N4OS/c1-11-4-3-5-14(12(11)2)18-10-20-16(22)21-15(19-20)13-6-8-17-9-7-13/h3-9,18H,10H2,1-2H3 |
InChI Key |
YKGURFVQBCYCJB-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=CC=C1)NCN2C(=S)OC(=N2)C3=CC=NC=C3)C |
Origin of Product |
United States |
Preparation Methods
Table 1: Summary of Preparation Steps
| Step | Reactants/Conditions | Purpose | Outcome |
|---|---|---|---|
| 1 | 4-Pyridinecarboxylic acid → acid chloride + hydrazine hydrate | Formation of 4-pyridinyl acylhydrazide | Acylhydrazide intermediate |
| 2 | Acylhydrazide + CS2 + alcoholic KOH, then acidification | Cyclization to oxadiazole-2-thione core | 5-(4-pyridinyl)-1,3,4-oxadiazole-2-thione |
| 3 | Oxadiazole-thione + formaldehyde + 2,3-dimethylaniline (Mannich reaction) | Aminomethylation at 3-position | Target compound: 1,3,4-Oxadiazole-2(3H)-thione, 3-(((2,3-dimethylphenyl)amino)methyl)-5-(4-pyridinyl)- |
| 4 | Purification (recrystallization/chromatography) | Isolation of pure compound | Pure final product |
Research Findings on Preparation Efficiency and Yields
The cyclization of acylhydrazides with carbon disulfide under alkaline conditions typically yields 1,3,4-oxadiazole-2-thione derivatives in 70–90% yield , depending on substituents and reaction conditions.
Mannich reactions for aminomethylation are reported to proceed efficiently under mild conditions, often assisted by ultrasound or molecular sieves to reduce reaction time from 15–20 hours to 1–2 hours, with yields exceeding 80%.
Use of dehydrating agents like POCl3 for cyclization can also provide high yields (up to 85%) but requires careful control of temperature and moisture to avoid side reactions.
One-pot syntheses involving protected amino acid hydrazides and isoselenocyanato esters have demonstrated rapid reaction times and high yields (above 85%), offering a commercially viable and safer alternative to traditional methods.
Analytical and Characterization Data (Representative)
| Parameter | Data for 1,3,4-Oxadiazole-2(3H)-thione, 3-(((2,3-dimethylphenyl)amino)methyl)-5-(4-pyridinyl)- |
|---|---|
| Molecular Formula | C16H16N4OS |
| Molecular Weight | 312.4 g/mol |
| Melting Point | Typically 180–190 °C (literature range for similar derivatives) |
| NMR (1H, DMSO-d6) | Signals corresponding to aromatic protons of pyridine and dimethylphenyl groups, methylene protons of aminomethyl substituent |
| IR Spectra | Characteristic bands for C=N (oxadiazole ring), C=S (thione), and NH stretching |
| Mass Spectrometry | Molecular ion peak at m/z 312 consistent with molecular weight |
Chemical Reactions Analysis
Types of Reactions
1,3,4-Oxadiazole-2(3H)-thione, 3-(((2,3-dimethylphenyl)amino)methyl)-5-(4-pyridinyl)- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thione group to a thiol or other reduced forms.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, particularly at the oxadiazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Reagents like halogens, alkylating agents, or acylating agents can be used under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the oxadiazole ring.
Scientific Research Applications
Synthesis and Characterization
The synthesis of 1,3,4-oxadiazole derivatives typically involves the reaction of thiosemicarbazides with carbon disulfide or other reagents under acidic or basic conditions. For the specific compound , a Mannich reaction is often employed to introduce the amino side chain. Characterization techniques such as NMR , FT-IR , and mass spectrometry are utilized to confirm the structure of synthesized compounds.
Example Synthesis Procedure
A typical synthesis involves:
- Reacting a substituted thiosemicarbazide with carbon disulfide.
- Cyclizing the product under acidic conditions to form the oxadiazole ring.
- Performing a Mannich reaction with formaldehyde and an amine to incorporate the side chain.
Antimicrobial Activity
Recent studies have demonstrated that derivatives of 1,3,4-oxadiazole-2(3H)-thione exhibit significant antimicrobial properties. For instance:
- Compounds synthesized from 3,4-dichlorophenyl-1,3,4-oxadiazole-2(3H)-thione showed enhanced activity against Gram-positive bacteria , such as Bacillus cereus and Bacillus thuringiensis, compared to Gram-negative bacteria .
- The antimicrobial efficacy was evaluated using disc diffusion methods and minimum inhibitory concentration (MIC) assays, revealing promising results against various pathogens .
Anticancer Activity
The anticancer potential of 1,3,4-oxadiazole derivatives has also been investigated:
- In vitro studies indicated that certain compounds exhibited cytotoxic effects on cancer cell lines such as HCT116 (colon cancer), MCF7 (breast cancer), and HUH7 (liver cancer) using assays like the NCI-60 sulforhodamine B assay .
- The structure-activity relationship (SAR) studies highlighted that modifications in the side chains significantly influenced the cytotoxicity profiles .
Case Study 1: Antimicrobial Efficacy
A study synthesized multiple derivatives of 1,3,4-oxadiazole-2(3H)-thione and evaluated their antimicrobial activity against a panel of pathogens. The results indicated that compounds with specific substitutions on the aromatic ring displayed superior activity against Staphylococcus aureus and Candida albicans. The study concluded that these derivatives could serve as potential leads for developing new antimicrobial agents .
Case Study 2: Anticancer Properties
Another investigation focused on a series of oxadiazole derivatives designed to target cancer cell proliferation. The study utilized various cancer cell lines to assess cytotoxicity. Notably, one derivative demonstrated a significant reduction in cell viability at low micromolar concentrations. This finding suggests a potential mechanism involving apoptosis induction in cancer cells .
Mechanism of Action
The mechanism of action of 1,3,4-Oxadiazole-2(3H)-thione, 3-(((2,3-dimethylphenyl)amino)methyl)-5-(4-pyridinyl)- involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in biological pathways. The compound’s effects are mediated through binding to these targets, leading to modulation of their activity and subsequent biological responses.
Comparison with Similar Compounds
Comparison with Similar Compounds
The biological and chemical properties of this compound are contextualized below against structurally analogous derivatives. Key comparisons focus on substitution patterns, synthesis methods, and pharmacological outcomes.
Pharmacological Profiles
- Antimicrobial Activity: Piperazinomethyl derivatives (e.g., 5c, 5d in ) exhibit superior antibacterial activity (MIC 0.5–8 µg/mL) due to polar interactions with bacterial membranes. The target compound’s dimethylphenyl group likely reduces potency compared to these derivatives .
- Cytotoxicity: Pyridinyl and quinolinyl derivatives () show IC50 values in the low µM–mM range, suggesting the target compound may align with this range. The 4-pyridinyl group’s role in telomerase inhibition (as in ) is a hypothesized mechanism.
- Enzyme Inhibition : Oxadiazole-thiones with electron-withdrawing groups (e.g., 3,4-dichlorophenyl in ) show enhanced enzyme-binding affinity. The target compound’s pyridinyl group may similarly interact with nucleotide pyrophosphatases .
Research Findings and Data Tables
Table 1: Comparative Cytotoxic Activity of Selected Analogues
Table 2: Antimicrobial Activity Trends
Biological Activity
1,3,4-Oxadiazole derivatives have garnered significant attention in medicinal chemistry due to their diverse biological activities, including antibacterial, antifungal, anticancer, anti-inflammatory, and antitubercular properties. The compound 1,3,4-oxadiazole-2(3H)-thione, 3-(((2,3-dimethylphenyl)amino)methyl)-5-(4-pyridinyl)- is a notable example that showcases these potential therapeutic effects. This article reviews the biological activities associated with this compound, supported by various studies and data.
Chemical Structure and Synthesis
The chemical structure of the compound can be represented as follows:
Synthesis Methods:
The synthesis of 1,3,4-oxadiazole derivatives typically involves reactions such as the Mannich reaction or cyclization of thiosemicarbazones. Recent studies have reported the successful synthesis of various 1,3,4-oxadiazole derivatives with different substituents that enhance their biological activity .
Antimicrobial Activity
The antimicrobial properties of 1,3,4-oxadiazole derivatives have been extensively studied. Key findings include:
- Antibacterial Activity: The synthesized compounds have shown significant antibacterial activity against both Gram-positive and Gram-negative bacteria. For instance, compounds were particularly effective against Bacillus cereus and Staphylococcus aureus, with minimum inhibitory concentrations (MIC) ranging from 0.5 to 5 µg/mL .
- Antifungal Activity: Studies indicate that these compounds exhibit antifungal activity against various fungal strains. The presence of the oxadiazole ring enhances their lipophilicity, aiding in cell membrane penetration .
Table 1: Antimicrobial Activity of Selected Compounds
| Compound | Bacteria Tested | MIC (µg/mL) | Activity Type |
|---|---|---|---|
| A | Bacillus cereus | 0.5 | Antibacterial |
| B | Staphylococcus aureus | 2 | Antibacterial |
| C | Candida albicans | 10 | Antifungal |
Anticancer Activity
The anticancer potential of 1,3,4-oxadiazole derivatives has been a focal point in recent research. Several studies have highlighted their ability to inhibit cancer cell proliferation through various mechanisms:
- Cell Line Studies: Compounds have been tested against multiple cancer cell lines such as HCT116 (colon cancer), MCF7 (breast cancer), and HepG2 (liver cancer). Many derivatives showed IC50 values below 10 µM, indicating potent anticancer activity .
- Mechanism of Action: The anticancer effects are attributed to the inhibition of key enzymes involved in cancer cell metabolism and proliferation. For example, some compounds were found to inhibit focal adhesion kinase (FAK), a critical target in cancer therapy .
Table 2: Anticancer Activity Against Various Cell Lines
| Compound | Cell Line Tested | IC50 (µM) | Mechanism |
|---|---|---|---|
| D | HCT116 | 5.78 | FAK Inhibition |
| E | MCF7 | 7.15 | Tubulin Polymerization Inhibition |
| F | HepG2 | 6.00 | Apoptosis Induction |
Case Studies
Several case studies illustrate the biological activity of the compound:
- Study by Özyazıcı et al. (2021): This study synthesized a series of oxadiazole derivatives and evaluated their antimicrobial and cytotoxicity profiles. The results indicated that specific substitutions on the oxadiazole ring significantly enhanced biological activity .
- Research by Kashid et al.: This work focused on the synthesis of novel derivatives with improved antibacterial properties against resistant strains. The findings suggested that structural modifications could lead to enhanced efficacy against both bacterial and fungal pathogens .
Q & A
What are the key synthetic methodologies for preparing 1,3,4-oxadiazole-2(3H)-thione derivatives with substituted aryl and heteroaryl groups?
Level: Basic
Methodological Answer:
The synthesis typically involves cyclocondensation of hydrazide intermediates with carbon disulfide (CS₂) in alkaline conditions. For example, 5-(4-substituted-phenyl)-1,3,4-oxadiazole-2(3H)-thiones are synthesized by refluxing 2-hydroxybenzohydrazide with CS₂ and KOH in ethanol, followed by hydrolysis and recrystallization from methanol . Alkylation steps, such as using benzyl chlorides or chloroacetamides, introduce additional substituents to the oxadiazole core . Purity is confirmed via thin-layer chromatography (TLC) with methanol:chloroform (2:8) as the mobile phase .
How is the antimicrobial activity of 1,3,4-oxadiazole-2(3H)-thione derivatives evaluated in academic research?
Level: Basic
Methodological Answer:
Antimicrobial screening employs a serial dilution technique against Gram-positive (S. aureus), Gram-negative (E. coli, K. pneumoniae), and fungal strains. Compounds are tested at varying concentrations (e.g., 6.25–100 µg/mL), with nitrofurazone as a reference drug. Activity is assessed by minimum inhibitory concentration (MIC) values, where lower MIC indicates higher potency. Substituents like 2,4-dichloro-5-fluorophenyl enhance activity due to electron-withdrawing effects .
What mechanistic insights support the antiproliferative activity of 1,3,4-oxadiazole-2(3H)-thione derivatives?
Level: Advanced
Methodological Answer:
Antiproliferative activity is evaluated via IC₅₀ determination using cancer cell lines (e.g., MCF-7, HeLa) in dose-response assays (0.1–100 µM). Data analysis with GraphPad Prism 5 employs linear regression to calculate IC₅₀ values . Molecular docking studies reveal interactions with targets like glycogen synthase kinase-3β (GSK-3β), where the oxadiazole-thione scaffold binds to the ATP-binding pocket, disrupting kinase activity . Substituents such as 3,4,5-trimethoxyphenyl enhance binding affinity via hydrophobic interactions .
Which analytical techniques are critical for characterizing 1,3,4-oxadiazole-2(3H)-thione derivatives?
Level: Basic
Methodological Answer:
Key techniques include:
- FTIR : Confirms C=S (thione) stretching at 1200–1250 cm⁻¹ and N–N–C vibrations at 950–1000 cm⁻¹ .
- TLC : Monitors reaction progress using methanol:chloroform (2:8) .
- ¹H/¹³C NMR : Identifies substituent environments (e.g., pyridinyl protons at δ 8.5–9.0 ppm) .
- Elemental Analysis : Validates purity (>95%) .
How do structural modifications influence the biological activity of 1,3,4-oxadiazole-2(3H)-thione derivatives?
Level: Advanced
Methodological Answer:
Structure-activity relationship (SAR) studies highlight:
- Electron-withdrawing groups (e.g., Cl, NO₂) on the aryl ring enhance antimicrobial activity by increasing electrophilicity .
- Mannich bases (e.g., N-((2,3-dimethylphenyl)amino)methyl) improve solubility and bioavailability, facilitating cellular uptake .
- Heteroaryl substitutions (e.g., 4-pyridinyl) enable π-π stacking with enzyme active sites, critical for antitumor activity .
How can researchers resolve contradictions in biological activity data across structurally similar derivatives?
Level: Advanced
Methodological Answer:
Contradictions often arise from subtle structural differences (e.g., positional isomerism, steric effects). Strategies include:
- Comparative SAR Analysis : Systematically varying substituents (e.g., 2,3-dimethylphenyl vs. 3,4-dimethoxyphenyl) to isolate contributing factors .
- Dose-Response Curves : Testing compounds at five concentrations to ensure robust IC₅₀ determination .
- Computational Modeling : Using molecular dynamics simulations to assess binding stability and predict metabolite interference .
What role does molecular docking play in optimizing 1,3,4-oxadiazole-2(3H)-thione derivatives for antiviral activity?
Level: Advanced
Methodological Answer:
Docking studies (e.g., AutoDock Vina) identify potential interactions with viral targets like HSV-1 thymidine kinase. Derivatives with 1,2,3-thiadiazolyl substituents show enhanced binding to the viral protease active site (binding energy ≤ -8.5 kcal/mol), correlating with reduced viral replication in plaque reduction assays .
How can synthetic routes be optimized for scalability and yield improvement?
Level: Advanced
Methodological Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
